3-(Piperazin-1-yl)pentanenitrile dihydrochloride - 2230807-40-4

3-(Piperazin-1-yl)pentanenitrile dihydrochloride

Catalog Number: EVT-2822590
CAS Number: 2230807-40-4
Molecular Formula: C9H19Cl2N3
Molecular Weight: 240.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol

  • Compound Description: This compound is a derivative of (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol (Prottremin), investigated for its potential antiparkinsonian activity in animal models of Parkinson’s disease [].

3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one

  • Compound Description: This compound is a newly synthesized benzanthrone dye, characterized by its photophysical properties investigated through UV-Vis and fluorescence spectroscopy [].

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Compound Description: This novel compound, obtained via a three-step synthesis, features a triazole-3-thione core linked to a substituted piperazine moiety [].

1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-3-((piperazin-1-yl)methyl)-1H- indazole Derivatives

  • Compound Description: This series of compounds incorporates a 1H-indazole moiety linked to a 1,3,4-oxadiazole ring, further substituted with various phenyl groups, and explored for their antimicrobial and nematicidal activities [].

5-Bromo-2- (((2-piperazin-1-yl)ethyl)imino)methyl)phenol-Derived Zinc(II) Complexes

  • Compound Description: Three zinc(II) complexes were synthesized using the zwitterionic form of 5-bromo-2-(((2-piperazin-1-yl)ethyl)imino)methyl)phenol as a ligand. These complexes were investigated for their antimicrobial activities [].

N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8)

  • Compound Description: This compound features a 2-MeO-Ph-piperazine moiety linked to 1-adamantanamine via a three-carbon linker. It exhibits high selectivity for the 5-HT1A receptor [].

N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10)

  • Compound Description: This compound incorporates a 2-MeO-Ph-piperazine moiety linked to memantine via a three-carbon linker. It exhibits good selectivity for the 5-HT1A receptor [].

N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides

  • Compound Description: This series of compounds features a nitroimidazo[1,2-b]pyridazine scaffold linked to an acetohydrazide moiety via a piperazine ring. These compounds are investigated for their antimicrobial activity and binding affinity to the BAX protein [].

1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

  • Compound Description: This series incorporates a nitroimidazo[1,2-b]pyridazine moiety connected to a substituted 1,3,4-oxadiazole ring through a piperazine linker. These compounds are investigated for their antimicrobial activity and binding affinity to the BAX protein [].

5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone Derivatives

  • Compound Description: This series of compounds features a benzofuran core linked to a substituted phenyl propenone via a piperazine ring. These compounds are investigated for their antibacterial activity and binding affinity to the GlcN-6-P synthase [].

1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones

  • Compound Description: This series of thiouracil amide compounds targets poly(ADP-ribose) polymerase (PARP) in breast cancer cells, exhibiting significant efficacy against human breast cancer cells [].

5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305)

  • Compound Description: This compound is a potent and selective PARP1 inhibitor and PARP1-DNA trapper. It demonstrates excellent in vivo efficacy in a BRCA mutant HBCx-17 PDX model and good secondary pharmacology and physicochemical properties [].

8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline

  • Compound Description: This compound features a quinoline core linked to a piperidine ring, further substituted with a cyclopentenylbenzyl group. Its crystal structure and intermolecular interactions are studied [].

8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline

  • Compound Description: This compound features a quinoline core linked to a piperazine ring, further substituted with a cyclopentenylbenzyl group. Its crystal structure and intermolecular interactions are studied [].

3- (piperazin-1-yl) propane-1,2-diol

  • Compound Description: This compound is employed as a primary amine compound in the purification process of liquefied hydrocarbons containing acid gases [, ].

7-Chloro-4-(piperazin-1-yl)quinoline Derivatives

  • Compound Description: This group encompasses various derivatives of the 7-chloro-4-(piperazin-1-yl)quinoline scaffold, known for their diverse pharmacological profiles including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, sirtuin inhibition, dopamine-3 ligand, acetylcholinesterase inhibition, and serotonin antagonism [].

1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (5)

  • Compound Description: This compound exhibits significant anti-inflammatory and analgesic activities, attributed to the presence of the 7-chloro-4-(piperazin-1-yl)quinoline scaffold and N-phenylpiperzine functional groups linked by an ethanone chain [].

(1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives

  • Compound Description: This series of compounds includes a sulfonyl piperazine-integrated triazole conjugate designed to induce apoptosis and inhibit tubulin polymerization. These compounds showed cytotoxic activity against various cancer cell lines, with compound 10ec being the most potent [].

1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone (4)

  • Compound Description: This compound features a benzothiazole group linked to a 1,2,3-triazole ring via a piperazine linker. Its synthesis and structural characterization, including crystal structure and Hirshfeld surface analysis, are reported [].
  • Compound Description: This series of compounds comprises 2-/3-alkoxyphenylcarbamic acid derivatives incorporating a 4´-(pyrimidin-2´-yl)piperazin-1´-yl fragment. These compounds were synthesized and evaluated for their in vitro antimycobacterial activity [].

(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229)

  • Compound Description: This compound is a novel cannabinoid CB1 receptor inverse agonist belonging to the benzhydryl piperazine analog class. It exhibits potent binding affinity for the CB1 receptor and demonstrates efficacy in antagonizing its basal G protein coupling activity [].

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: This compound acts as a highly potent and selective CGRP receptor antagonist discovered through structure-based drug design. It exhibits favorable metabolic stability, solubility, and pharmacokinetic properties, making it a potential candidate for treating migraine [].

N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides

  • Compound Description: This series of benzothiazole–piperazine hybrids were designed to target multiple aspects of Alzheimer's disease. These compounds exhibited cholinesterase inhibition, anti-β-amyloid aggregation properties, neuroprotection, and cognition-enhancing effects [].

2‐piperazin‐1‐yl‐N‐1,3‐thiazol‐2‐ylacetamides of cyclopenta[c]pyridines and pyrano[3,4‐c]pyridines

  • Compound Description: This series of disubstituted piperazines showed promising antimicrobial activity, with compound 3k exhibiting the highest potency against a panel of bacterial and fungal strains [].

(4 R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

  • Compound Description: This compound was designed as a PET imaging agent for monoacylglycerol lipase (MAGL). It demonstrated high uptake in MAGL-rich regions and specific binding with adequate reversibility, allowing for the quantitative assessment of MAGL in vivo [].

1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their Piperidine Analogues

  • Compound Description: These compounds were designed as histamine H3 receptor antagonists. Structure-activity relationship studies revealed that specific substitutions on the piperazine and guanidine moieties significantly influence their affinity for the H3 receptor [].

2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

  • Compound Description: This compound is a potent and selective acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor with improved aqueous solubility and oral absorption compared to its predecessor. It is being developed as a potential therapeutic agent for diseases associated with ACAT-1 overexpression [].
  • Compound Description: This compound is a nonpeptidomimetic antagonist of X-linked and cellular inhibitor of apoptosis proteins (IAPs). It is currently under investigation in a phase 1/2 clinical trial for its potential as an anticancer agent [].

1[-(3-chlorophenyl) piperazin-1-yl]-3-[oxy(4-acetamido-phenyl] propane

  • Compound Description: This compound, a potent antihypertensive agent, was investigated using Infrared (IR) and Raman spectroscopy, along with density functional theory (DFT) calculations, to elucidate its electronic structure and vibrational properties [].

1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

  • Compound Description: This compound is a potent, selective, and orally bioavailable inverse agonist of the retinoic acid receptor-related orphan receptor C (RORc or RORγ), demonstrating potential for treating inflammatory diseases by inhibiting IL-17 production [].

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) Derivatives

  • Compound Description: This series of sigma-2 receptor ligands exhibits both cytotoxic and metabolically stimulative effects, depending on the substitutions on the benzoxazolone ring. These findings suggest a complex role of sigma-2 receptors in cancer cell survival and metabolism [].

[O-methyl-11C]N-(4-(4-(3-Chloro-2-methoxyphenyl)-piperazin-1-yl)butyl)-1H-indole-2-carboxamide ([11C]BAK4-51)

    7‐Chloro‐4‐(piperazin‐1‐yl)quinoline Derivatives as VEGFR‐II Inhibitors

    • Compound Description: This series of compounds targets VEGFR-II, a key player in angiogenesis, and is explored for its potential in cancer treatment. The most potent compound, 4q, exhibits significant cytotoxicity against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines, inhibiting VEGFR-II with comparable potency to sorafenib [].

    (Z)-5-(4-chlorobenzylidene)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-3H-imidazol-4(5H)-one (3)

    • Compound Description: This compound belongs to a new class of bacterial efflux pump inhibitors capable of restoring antibiotic efficacy against multidrug-resistant bacteria, particularly Gram-negative bacteria like E. coli, by inhibiting the AcrA/AcrB/TolC efflux pump [].

    4-(3-methyl-5-(piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile Amide Derivatives

    • Compound Description: This series of compounds features amide derivatives of 4-(3-methyl-5-(piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile synthesized and evaluated for their antimicrobial activity [].

    1-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-1H-indole

    • Compound Description: This compound was investigated using density functional theory (DFT) calculations and X-ray diffraction to understand its structural and electronic properties, such as molecular geometry, electrostatic potential, frontier molecular orbitals, and thermodynamic functions [].
    • Compound Description: This series of compounds, containing a 2-alkoxyphenylcarbamic acid scaffold linked to a 4´-(substituted phenyl)piperazin-1´-yl moiety, was evaluated for their in vitro antioxidant properties using the ABTS•+ and FRAP assays. The study identified promising compounds with comparable or even greater antioxidant activity than standard drugs like carvedilol and atenolol [].

    Trazodone (TRZ), 2-{3-[4-(3-chlorophenyl)piperazin-1-yl] propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

    • Compound Description: Trazodone, an antidepressant drug containing the [piperazin-1-yl] moiety, was studied using cyclic voltammetry to understand its electrochemical behavior and binding interactions with bovine serum albumin (BSA) [].

    4‐(Piperazin‐1‐yl)‐7H‐pyrrolo[2,3‐d]pyrimidine Derivatives

    • Compound Description: This series of compounds was developed as Akt inhibitors, exhibiting promising anticancer activity. Compounds 5q and 5t showed potent Akt1 inhibitory activity and antiproliferative effects against LNCaP and PC-3 cell lines [].

    3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1)

    • Compound Description: LPP1, along with pregabalin, was investigated for its antinociceptive activity in a mouse model of chronic constriction injury (CCI), a model for neuropathic pain. Results showed that LPP1 effectively reduced tactile allodynia without inducing motor deficits. Additionally, both LPP1 and pregabalin elevated nerve growth factor (NGF) content in the sciatic nerve [].

    1-{2-Hydroxy-3-[4-(2-hydroxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (3)

    • Compound Description: This compound was synthesized in its enantiomeric forms using hydrolytic kinetic resolution (HKR) with soluble and polystyrene-bound salenCo(III)OAc complexes as catalysts. The enantiomers were obtained with high enantiomeric purity, demonstrating the effectiveness of this method for synthesizing chiral amino alcohols [].
    • Compound Description: This series of compounds focused on piperazin-1-yl substituted unfused heterobiaryls as 5-HT7 receptor antagonists. Structure-activity relationship studies revealed key structural features influencing their binding affinity, highlighting the impact of substituents on the piperazine ring and the heterobiaryl core [].

    Properties

    CAS Number

    2230807-40-4

    Product Name

    3-(Piperazin-1-yl)pentanenitrile dihydrochloride

    IUPAC Name

    3-piperazin-1-ylpentanenitrile;dihydrochloride

    Molecular Formula

    C9H19Cl2N3

    Molecular Weight

    240.17

    InChI

    InChI=1S/C9H17N3.2ClH/c1-2-9(3-4-10)12-7-5-11-6-8-12;;/h9,11H,2-3,5-8H2,1H3;2*1H

    InChI Key

    MFHNTPSJJSUSED-UHFFFAOYSA-N

    SMILES

    CCC(CC#N)N1CCNCC1.Cl.Cl

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.